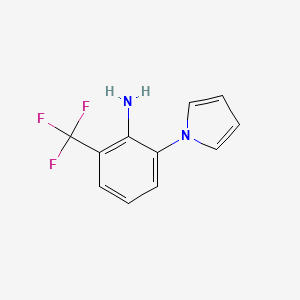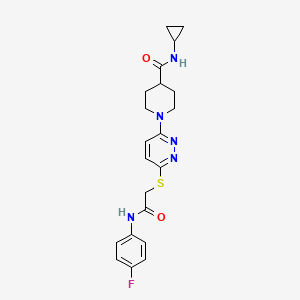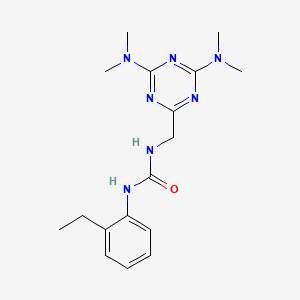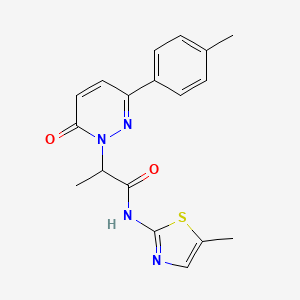
2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C11H9F3N2 It is characterized by the presence of a pyrrole ring and a trifluoromethyl group attached to an aniline moiety
Mecanismo De Acción
Target of Action
It is known to participate in copper-catalyzed oxidative cyclization reactions .
Mode of Action
The compound interacts with its targets through a copper(II)-catalyzed domino reaction with alkylsilyl peroxides . This reaction proceeds through carbon-carbon (C–C) bond cleavage and new carbon-carbon (C–C) and carbon-nitrogen (C–N) bond formation . A mechanistic study suggests that alkyl radical species participate in the cascade reaction .
Biochemical Pathways
The compound is involved in the biochemical pathway leading to the formation of pyrrolo[1,2-a]quinoxalines . This pathway involves a domino reaction that results in the cleavage and formation of C–C and C–N bonds .
Result of Action
The result of the compound’s action is the formation of pyrrolo[1,2-a]quinoxalines . These are complex organic compounds that have potential applications in various fields, including biological and optical applications .
Action Environment
The action of 2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the copper-catalyzed oxidative cyclization reaction it participates in requires specific conditions, such as the presence of alkylsilyl peroxides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline involves the reaction of 2-(1H-pyrrol-1-yl)aniline with trifluoromethylating agents under specific conditions. For instance, a gold-catalyzed cyclization of unconjugated ynone derivatives with 1,2-diaminoarenes can yield 2-(1H-pyrrol-1-yl)anilines, which can then be further functionalized to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic processes, such as gold or copper catalysis, is common in industrial settings to facilitate efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Copper-catalyzed oxidative cyclization with alkylsilyl peroxides.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted anilines, quinoxalines, and other heterocyclic compounds .
Aplicaciones Científicas De Investigación
2-(1H-pyrrol-1-yl)-6-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-pyrrol-1-yl)aniline: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties.
Propiedades
IUPAC Name |
2-pyrrol-1-yl-6-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)8-4-3-5-9(10(8)15)16-6-1-2-7-16/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXUMLWYSIKVQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=CC(=C2N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2E)-3-[(3,5-dichlorophenyl)amino]prop-2-enenitrile](/img/structure/B2762727.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2762730.png)

![Ethyl [(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B2762734.png)

![N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2762736.png)


![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2762739.png)

![N-(12-Hydroxyiminodispiro[4.1.47.15]dodecan-6-ylidene)hydroxylamine](/img/structure/B2762746.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2762748.png)


